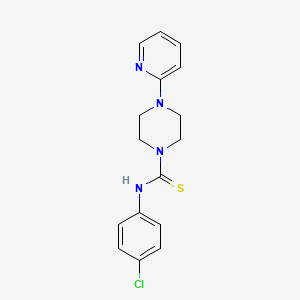
((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Chlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione), commonly referred to as CPAPM-1-thione, is a novel compound with potential therapeutic applications. CPAPM-1-thione is a member of the piperazine family of compounds, which are known to possess a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects. CPAPM-1-thione has been studied extensively in recent years, and its potential applications in medicine and research are becoming increasingly apparent.
Aplicaciones Científicas De Investigación
CPAPM-1-thione has been studied extensively in recent years, and has been found to possess a range of biological activities. In particular, CPAPM-1-thione has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a potential therapeutic agent for the treatment of a range of diseases and conditions. Additionally, CPAPM-1-thione has been found to possess anticonvulsant, analgesic, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a range of neurological and metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of CPAPM-1-thione is still largely unknown. However, it is believed to act by inhibiting the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, CPAPM-1-thione has been found to act as an antioxidant, meaning that it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
CPAPM-1-thione has been found to possess a range of biochemical and physiological effects. In particular, CPAPM-1-thione has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a potential therapeutic agent for the treatment of a range of diseases and conditions. Additionally, CPAPM-1-thione has been found to possess anticonvulsant, analgesic, and anti-diabetic properties, making it a potential therapeutic agent for the treatment of a range of neurological and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAPM-1-thione has several advantages and limitations for lab experiments. One advantage is that CPAPM-1-thione is relatively easy to synthesize, making it a convenient compound to use in lab experiments. Additionally, CPAPM-1-thione has been found to possess a range of biological activities, making it a useful compound for studying a range of biological processes. However, there are some limitations to using CPAPM-1-thione in lab experiments. For example, CPAPM-1-thione is not water soluble, meaning that it must be dissolved in an organic solvent before it can be used in experiments. Additionally, CPAPM-1-thione is relatively unstable, meaning that it must be stored and handled carefully in order to ensure that it retains its biological activity.
Direcciones Futuras
The potential applications of CPAPM-1-thione are still being explored, and there are a number of potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of CPAPM-1-thione, such as its potential use in the treatment of neurological and metabolic disorders. Additionally, further research could be conducted to explore the potential mechanisms of action of CPAPM-1-thione, such as its ability to act as an antioxidant and its ability to inhibit COX-2 activity. Additionally, further research could be conducted to explore the potential interactions of CPAPM-1-thione with other drugs and compounds, as well as its potential side effects. Finally, further research could be conducted to explore the potential uses of CPAPM-1-thione in drug delivery systems, such as nanoparticles.
Métodos De Síntesis
CPAPM-1-thione can be synthesized using a multi-step synthesis process. The first step involves the reaction of 4-chlorophenyl amine and 4-(2-pyridyl)piperazine to form a Schiff base. This is then reduced with sodium borohydride to form the desired product, CPAPM-1-thione. The reaction is carried out in an aqueous solution of sodium hydroxide, and the reaction is usually complete within one hour.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4S/c17-13-4-6-14(7-5-13)19-16(22)21-11-9-20(10-12-21)15-3-1-2-8-18-15/h1-8H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNAXXLBNZHUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

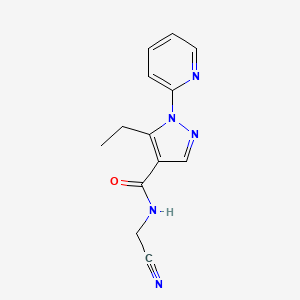
![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)
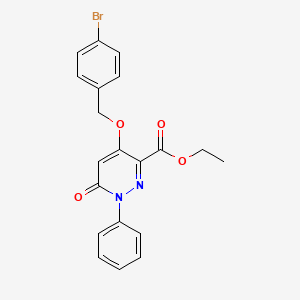
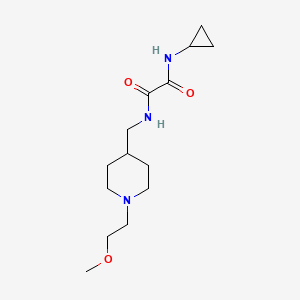
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2907110.png)
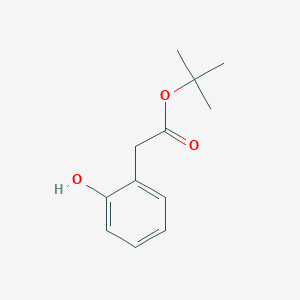
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2907115.png)
![2-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2907117.png)
![2-Chloro-N-[(2-ethylphenyl)methyl]-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B2907119.png)
![Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2907120.png)



